3beta-Hydroxy-5beta-carda-14,20(22)-dienolide
Overview
Description
14-Anhydrodigitoxigenin is a cardenolide and a derivative of digitoxin. It is known for its ability to reduce the activity of guinea pig heart Na+/K±ATPase by 15% when used at a concentration of 10 μM . This compound has a molecular formula of C23H32O3 and a molecular weight of 356.506 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-Anhydrodigitoxigenin typically involves the chemical modification of digitoxin. One common method includes the dehydration of digitoxin to form the anhydro derivative. The reaction conditions often involve the use of dehydrating agents and specific temperature controls to ensure the successful conversion of digitoxin to 14-Anhydrodigitoxigenin .
Industrial Production Methods: Industrial production of 14-Anhydrodigitoxigenin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to maintain the quality and yield of the compound. The production process is optimized to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 14-Anhydrodigitoxigenin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles, with conditions varying based on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .
Scientific Research Applications
14-Anhydrodigitoxigenin has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of cardenolides and their derivatives.
Biology: It is used to study the effects of cardenolides on cellular processes, particularly in relation to Na+/K±ATPase activity.
Mechanism of Action
14-Anhydrodigitoxigenin exerts its effects by inhibiting the Na+/K±ATPase membrane pump. This inhibition leads to an increase in intracellular sodium and calcium concentrations, which may promote the activation of contractile proteins such as actin and myosin. The compound also affects the electrical activity of the heart, increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential .
Comparison with Similar Compounds
Digitoxin: A cardiac glycoside with a similar mechanism of action but a longer half-life.
Digoxin: Another cardiac glycoside with a shorter half-life and different pharmacokinetic properties.
Uniqueness of 14-Anhydrodigitoxigenin: 14-Anhydrodigitoxigenin is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its ability to selectively inhibit Na+/K±ATPase at specific concentrations makes it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O3/c1-22-9-7-16(24)12-15(22)3-4-17-19-6-5-18(14-11-21(25)26-13-14)23(19,2)10-8-20(17)22/h6,11,15-18,20,24H,3-5,7-10,12-13H2,1-2H3/t15-,16+,17+,18-,20+,22+,23-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWZKNUSMJAEKJ-HHALRHBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3=CCC4C5=CC(=O)OC5)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4(C3=CC[C@@H]4C5=CC(=O)OC5)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501268729 | |
Record name | (3β,5β)-3-Hydroxycarda-14,20(22)-dienolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501268729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4321-20-4 | |
Record name | (3β,5β)-3-Hydroxycarda-14,20(22)-dienolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4321-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3β,5β)-3-Hydroxycarda-14,20(22)-dienolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501268729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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